molecular formula C28H30N4O2S B308476 ethyl1-[3-(hexylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthylether

ethyl1-[3-(hexylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthylether

Cat. No.: B308476
M. Wt: 486.6 g/mol
InChI Key: UWWNUAMWRJANTI-UHFFFAOYSA-N
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Description

ethyl1-[3-(hexylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthylether is a complex heterocyclic compound that belongs to the class of triazino-benzoxazepines This compound is characterized by its unique structure, which includes a naphthalene ring, an ethoxy group, and a hexylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl1-[3-(hexylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthylether typically involves multi-step reactions. One common method includes the condensation of 2-ethoxy-1-naphthaldehyde with appropriate amines and thiols under controlled conditions. The reaction is often carried out in the presence of catalysts such as Lewis acids to facilitate the formation of the triazino-benzoxazepine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ethyl1-[3-(hexylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthylether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and hexylsulfanyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; reactions may require the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

ethyl1-[3-(hexylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthylether has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of ethyl1-[3-(hexylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthylether involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, leading to modulation of their functions. The presence of the triazino-benzoxazepine ring system allows for strong binding interactions, which can result in inhibition of enzymatic activities or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Ethoxy-1-naphthyl)-3-(ethylthio)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
  • 6-(2-Ethoxy-1-naphthyl)-3-(methylsulfanyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Uniqueness

ethyl1-[3-(hexylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthylether is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the hexylsulfanyl group, in particular, differentiates it from other similar compounds and may contribute to its unique biological activities and chemical reactivity.

Properties

Molecular Formula

C28H30N4O2S

Molecular Weight

486.6 g/mol

IUPAC Name

6-(2-ethoxynaphthalen-1-yl)-3-hexylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C28H30N4O2S/c1-3-5-6-11-18-35-28-30-27-25(31-32-28)21-14-9-10-15-22(21)29-26(34-27)24-20-13-8-7-12-19(20)16-17-23(24)33-4-2/h7-10,12-17,26,29H,3-6,11,18H2,1-2H3

InChI Key

UWWNUAMWRJANTI-UHFFFAOYSA-N

SMILES

CCCCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=C(C=CC5=CC=CC=C54)OCC)N=N1

Canonical SMILES

CCCCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=C(C=CC5=CC=CC=C54)OCC)N=N1

Origin of Product

United States

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